Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio-

Description

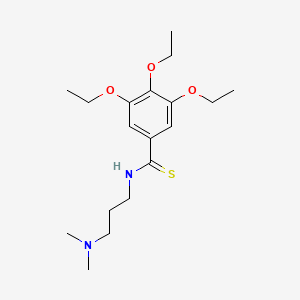

Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- (hereafter referred to by its full IUPAC name) is a sulfur-containing benzamide derivative with a substituted 3-dimethylaminopropyl side chain and triethoxy substitution on the aromatic ring. The presence of the thioether (-S-) group and ethoxy (-OCH₂CH₃) substituents distinguishes it from conventional benzamides.

Properties

CAS No. |

47354-67-6 |

|---|---|

Molecular Formula |

C18H30N2O3S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzenecarbothioamide |

InChI |

InChI=1S/C18H30N2O3S/c1-6-21-15-12-14(18(24)19-10-9-11-20(4)5)13-16(22-7-2)17(15)23-8-3/h12-13H,6-11H2,1-5H3,(H,19,24) |

InChI Key |

KTKADTKOGZYDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=S)NCCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Route

The synthesis of benzamide derivatives such as Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- typically involves:

- Preparation of the benzoyl chloride or benzoyl derivative intermediate.

- Nucleophilic substitution or amidation with an amine containing the 3-dimethylaminopropyl moiety.

- Introduction of the triethoxythio substituent via thioether formation or alkoxylation on the aromatic ring.

This approach aligns with the methods described in patent CN105636946A, which outlines a route for benzamide derivatives involving controlled cooling, triethylamine addition, and alkyl sulfonate intermediates to achieve high purity and productivity with simplified reaction steps.

Key Reaction Steps and Conditions

Detailed Preparation of the N-(3-dimethylaminopropyl)benzamide Core

Amidation Reaction

N-(3-dimethylaminopropyl)benzamide is synthesized by reacting benzoyl chloride with 3-(dimethylamino)propylamine under basic conditions to neutralize the hydrochloric acid formed. This is a standard amidation reaction:

$$

\text{C}6\text{H}5\text{COCl} + \text{H}2\text{N}-(\text{CH}2)3-\text{N}(\text{CH}3)2 \rightarrow \text{C}6\text{H}5\text{CONH}-(\text{CH}2)3-\text{N}(\text{CH}3)_2 + \text{HCl}

$$

Purification

The reaction mixture is typically washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to isolate the crude product. Further purification by recrystallization or chromatography yields the pure benzamide derivative.

Comparative Analysis of Related Benzamide Preparations

Summary of Research Results and Notes

- The amidation step to form N-(3-dimethylaminopropyl)benzamide is well-established, with high yields and scalable protocols using triethylamine as base and organic solvents at low temperatures.

- The triethoxythio substitution requires careful handling of sulfur-containing reagents and control of reaction conditions to maintain triethoxy integrity.

- Patents emphasize simplified processes avoiding multiple purification steps, enabling large-scale production with high purity and productivity.

- Related benzamide derivatives with halogen or amino substitutions show that multi-step or one-pot syntheses can be optimized for cost, yield, and environmental impact.

- No direct, comprehensive synthesis for Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- was found in standard chemical databases or literature, indicating proprietary or specialized synthetic routes may exist beyond public domain.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- undergoes various chemical reactions, including:

Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, palladium on carbon

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzamides

Scientific Research Applications

Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and bacterial infections.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

- Gaps in Direct Data: None of the provided evidence explicitly discusses the target compound, requiring reliance on structural analogs.

- Contradictions : For example, the thioether group’s effect on solubility is context-dependent; while suggests hydrophobicity dominates, implies ionizable groups may mitigate this.

- Methodological Consistency : Computational models (e.g., Crippen and Joback methods in ) may underestimate steric effects in triethoxythio derivatives.

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- is notable for its potential applications in neurodegenerative diseases and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C₁₈H₂₉N₃O₃S

- Molecular Weight: 365.50 g/mol

- CAS Registry Number: Not specified in the sources but can be referenced through chemical databases.

Benzamide derivatives often exert their biological effects through various mechanisms:

- Neuroprotective Effects: Compounds with a benzamide core have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. They may enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter systems.

- Urease Inhibition: Some benzamide derivatives have demonstrated urease inhibitory activity, which is significant for treating conditions related to urea metabolism.

- Antioxidant Activity: The ability to scavenge free radicals is another important aspect of benzamide derivatives, contributing to their potential use in oxidative stress-related disorders.

Neuroprotective Activity

A study on various benzamide derivatives indicated that certain compounds exhibited significant anti-Alzheimer activity. Specifically, compounds containing a dimethylamino group showed improved efficacy in enhancing memory and learning capabilities in animal models. For instance:

- Compounds 3a and 3g showed the highest anti-Alzheimer activity with notable improvements in swimming times during cognitive tests compared to control groups treated with caffeine .

Urease Inhibition

In a controlled experiment evaluating urease inhibitory activity:

- Compound 3a was identified as the most potent inhibitor with an IC₅₀ value of 4.51 mM, suggesting a strong potential for therapeutic applications in urease-related disorders.

- Other compounds displayed varying degrees of inhibition, indicating that structural modifications could enhance activity .

Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging assay:

- Results indicated that while some benzamide derivatives displayed moderate antioxidant activity, others did not show significant effects against DPPH radicals .

Case Studies

- Alzheimer's Disease Treatment:

- Urease Disorders:

Summary Table of Biological Activities

| Activity Type | Compound | IC₅₀ Value (mM) | Notes |

|---|---|---|---|

| Anti-Alzheimer | 3a | Not specified | Significant improvement in cognitive tests |

| Urease Inhibition | 3a | 4.51 | Most potent among tested compounds |

| Antioxidant | Various | Not specified | Moderate activity observed |

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(3-dimethylaminopropyl)-3,4,5-triethoxythiobenzamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the benzamide core. Key steps include:

Thioether formation : Reacting 3,4,5-triethoxybenzoyl chloride with a thiol-containing intermediate under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions.

Amide coupling : Introducing the N-(3-dimethylaminopropyl) group via coupling agents like HATU or EDC in anhydrous DMF, with careful pH control (7–8) to avoid hydrolysis.

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for ethoxy groups) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to resolve ethoxy (δ 1.2–1.4 ppm), dimethylamino (δ 2.2–2.5 ppm), and aromatic protons (δ 6.8–7.2 ppm). DEPT-135 confirms carbon types .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of ethoxy groups) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC.

Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (expected >150°C for similar benzamides).

Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., logP, solubility) and experimental data be resolved for this compound?

- Methodological Answer :

- Computational Methods : Use Crippen’s fragmentation (for logP) and Joback’s group contribution (for boiling points). Cross-validate with COSMO-RS for solubility predictions.

- Experimental Calibration : Compare results with measured HPLC logP (reverse-phase C18) and shake-flask solubility in octanol/water. Adjust computational parameters (e.g., dielectric constant) iteratively .

Q. What strategies are effective in resolving crystallographic challenges (e.g., twinning, poor diffraction) during structure determination?

- Methodological Answer :

Data Collection : Use synchrotron radiation for low-resolution crystals.

Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement. For twinned data, apply HKLF5 format in SHELXL and verify with R-factor convergence (<5%) .

Validation : Check geometry with PLATON and visualize with ORTEP-3 for thermal ellipsoid accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, dimethylamino → diethylamino) and assess activity changes.

- Biological Assays : Use dose-response curves (IC₅₀) in target-specific assays (e.g., enzyme inhibition). Validate with statistical tools (two-way ANOVA, GraphPad Prism) to ensure significance (p < 0.05) .

- Computational Docking : Perform molecular dynamics simulations (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What experimental approaches can address contradictions in reported thermodynamic properties (e.g., solubility, logP) across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.